Cas no 128-46-1 (N-(1R,2R,3S,4R,5R,6S)-3-carbamimidamido-4-{(2R,3R,4R,5S)-3-{(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yloxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yloxy}-2,5,6-trihydroxycyclohexylguanidine)

128-46-1 structure
商品名:N-(1R,2R,3S,4R,5R,6S)-3-carbamimidamido-4-{(2R,3R,4R,5S)-3-{(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yloxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yloxy}-2,5,6-trihydroxycyclohexylguanidine
N-(1R,2R,3S,4R,5R,6S)-3-carbamimidamido-4-{(2R,3R,4R,5S)-3-{(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yloxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yloxy}-2,5,6-trihydroxycyclohexylguanidine 化学的及び物理的性質
名前と識別子
-
- Dihydrostreptomycin
- 2-[(1S,3R,4S,5R,6R)-5-(Diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-methylaminooxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxycyclohexyl]guanidine
- DIHYDROSTREPTOMYCIN EP97
- abiocine
- Acetonitrile,2-benzimidazolyl
- Benzimidazole,2-cyanomethyl
- dhms
- DHSM
- dihydro-streptomyci
- vibriomycin
- 2-[(1S,3R,4S,5R,6R)-5-(Diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-methylaminooxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,
- DihydroestreptoMycin Sulfate
- dihydrostreptomycine sulphate
- Acetonitrile, 2-benzimidazolyl-
- Benzimidazole, 2-cyanomethyl
- N-(1R,2R,3S,4R,5R,6S)-3-carbamimidamido-4-{(2R,3R,4R,5S)-3-{(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yloxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yloxy}-2,5,6-trihydroxycyclohexylguanidine
- O-2-Deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1fwdarw2)-O-5-deoxy-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl-(1fwdarw4)-N1,N3-bis(aminoiminomethyl)-D-streptamine
- 1-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydropyran-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]oxy-5-guanidino-3,4,6-trihydroxy-cyclohexyl]guanidine
- 128-46-1
- Dihydrostreptomycin [INN:BAN]
- Streptamine, O-beta-D-mannopyranosyl-(1-4)-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-5-deoxy-O-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl-(1-4)-N,N'-diamidino-, D-
- Dihydrostreptomycine [INN-French]
- NSC402956
- 1,1'-[(1R,2R,3S,4R,5R,6S)-4-({5-deoxy-2-O-[2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl]-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine
- 1,1'-((1R,2R,3S,4R,5R,6S)-4-(((2R,3R,4R,5S)-3-(((2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-4-hydroxy-4-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine
- EINECS 204-888-2
- Q3707637
- Dihidroestreptomicina
- 71R
- Dihydrostreptomycine
- EN300-19737772
- DIHYDROSTREPTOMYCIN [MI]
- Dihydrostreptomycinum
- D-STREPTAMINE, O-2-DEOXY-2-(METHYLAMINO)-.ALPHA.-L-GLUCOPYRANOSYL-(1->2)-O-5-DEOXY-3-C-(HYDROXYMETHYL)-.ALPHA.-L-LYXOFURANOSYL-(1->4)-N1,N3-BIS(AMINOIMINOMETHYL)-
- Dihydrostreptomycinum [INN-Latin]
- DST
- DIHYDROSTREPTOMYCIN [WHO-DD]
- Dihydrostreptomycin (INN)
- C01023
- 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine
- N,N'''-[(1R,2R,3S,4R,5R,6S)-4-({5-deoxy-2-O-[2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl]-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine
- Abiocine; DHSM; DST
- DIHYDROSTREPTOMYCIN [INN]
- DTXSID0022937
- 2,4-Diguanidino-3,5,6-trihydroxycyclohexyl-5-deoxy-2-O-(2-deoxy-2-methylamino-alpha-L-glucopyranosyl)-3-hydroxymethyl-beta-L-lyxo-pentanofuranoside
- P2I6R8W6UA
- Streptomycin, dihydro-
- GTPL12163
- N-[(1R,2R,3S,4R,5R,6S)-3-carbamimidamido-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine
- CHEBI:38291
- SCHEMBL139048
- NS00098769
- Diidrostreptomicina [DCIT]
- Dihidroestreptomicina [INN-Spanish]
- Dihydrostreptomycin 1000 microg/mL in Water
- N,N'''-[(1R,2R,3S,4R,5R,6S)-4-({5-deoxy-2-O-[2-deoxy-2-(methylamino)-a-L-glucopyranosyl]-3-C-(hydroxymethyl)-a-L-lyxofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine
- D07840
- DB11512
- CHEMBL1950576
- AKOS030526158
- D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1->2)-O-5-deoxy-3-C-(hydroxymethyl)-.alpha.-L-lyxofuranosyl-(1->4)-N,N'-bis(aminoiminomethyl)
- Diidrostreptomicina
- UNII-P2I6R8W6UA
- Dihydrostreptomycine (INN-French)
- N,N'''-((1R,2R,3S,4R,5R,6S)-4-((5-deoxy-2-O-(2-deoxy-2-(methylamino)-a-L-glucopyranosyl)-3-C-(hydroxymethyl)-a-L-lyxofuranosyl)oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine
- 2-((1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-((2R,3R,4R,5S)-3-((2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl)oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl)oxy-2,5,6-trihydroxycyclohexyl)guanidine
- S01AA15
- Dihydrostreptomycinum (INN-Latin)
- ASXBYYWOLISCLQ-HZYVHMACSA-N
- 1,1'-((1R,2R,3S,4R,5R,6S)-4-((5-deoxy-2-O-(2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl)-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine
- N,N'''-((1R,2R,3S,4R,5R,6S)-4-((5-deoxy-2-O-(2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl)-3-C-(hydroxymethyl)-alpha-L-lyxofuranosyl)oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine
- N,N'''-((1R,2R,3S,4R,5R,6S)-4-((5-deoxy-2-O-(2-deoxy-2-(methylamino)-I+--L-glucopyranosyl)-3-C-(hydroxymethyl)-I+--L-lyxofuranosyl)oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine
- Instituto Farmacologica Brand of Dihydrostreptomycin Sulfate
- Dihidroestreptomicina (INN-Spanish)
- D-STREPTAMINE, O-2-DEOXY-2-(METHYLAMINO)-ALPHA-L-GLUCOPYRANOSYL-(1->2)-O-5-DEOXY-3-C-(HYDROXYMETHYL)-ALPHA-L-LYXOFURANOSYL-(1->4)-N1,N3-BIS(AMINOIMINOMETHYL)-
- DTXCID702937
- N,N'''-[(1R,2R,3S,4R,5R,6S)-4-({5-deoxy-2-O-[2-deoxy-2-(methylamino)-I+--L-glucopyranosyl]-3-C-(hydroxymethyl)-I+--L-lyxofuranosyl}oxy)-2,5,6-trihydroxycyclohexane-1,3-diyl]diguanidine
-
- MDL: MFCD00084778
- インチ: InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1
- InChIKey: ASXBYYWOLISCLQ-HZYVHMACSA-N
- ほほえんだ: C[C@H]1[C@](CO)([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@H](CO)O3)O)O)NC)O
計算された属性
- せいみつぶんしりょう: 583.28100
- どういたいしつりょう: 583.281
- 同位体原子数: 0
- 水素結合ドナー数: 15
- 水素結合受容体数: 19
- 重原子数: 40
- 回転可能化学結合数: 11
- 複雑さ: 911
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 340A^2
- 疎水性パラメータ計算基準値(XlogP): -8.2
じっけんとくせい
- 色と性状: ライトベージュソリッド
- 密度みつど: 1.3963 (rough estimate)
- ゆうかいてん: Not available
- ふってん: 641.09°C (rough estimate)
- フラッシュポイント: 485.7±37.1 °C
- 屈折率: 1.6800 (estimate)
- PSA: 334.59000
- LogP: -5.17560
- じょうきあつ: 0.0±0.6 mmHg at 25°C
N-(1R,2R,3S,4R,5R,6S)-3-carbamimidamido-4-{(2R,3R,4R,5S)-3-{(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yloxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yloxy}-2,5,6-trihydroxycyclohexylguanidine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(1R,2R,3S,4R,5R,6S)-3-carbamimidamido-4-{(2R,3R,4R,5S)-3-{(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yloxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yloxy}-2,5,6-trihydroxycyclohexylguanidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19737772-0.05g |
N-[(1R,2R,3S,4R,5R,6S)-3-carbamimidamido-4-{[(2R,3R,4R,5S)-3-{[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy}-2,5,6-trihydroxycyclohexyl]guanidine |
128-46-1 | 0.05g |
$2755.0 | 2023-09-16 | ||
Biosynth | AD29660-100 mg |
Dihydrostreptomycin |
128-46-1 | 100MG |
$282.05 | 2023-01-05 | ||
Biosynth | AD29660-25 mg |
Dihydrostreptomycin |
128-46-1 | 25mg |
$110.53 | 2023-01-05 | ||
A2B Chem LLC | AX20017-250mg |
Dihydrostreptomycin |
128-46-1 | 250mg |
$654.00 | 2024-04-20 | ||
A2B Chem LLC | AX20017-100mg |
Dihydrostreptomycin |
128-46-1 | 100mg |
$378.00 | 2024-04-20 | ||
A2B Chem LLC | AX20017-10mg |
Dihydrostreptomycin |
128-46-1 | 10mg |
$163.00 | 2024-04-20 | ||
A2B Chem LLC | AX20017-25mg |
Dihydrostreptomycin |
128-46-1 | 25mg |
$209.00 | 2024-04-20 | ||
Biosynth | AD29660-10 mg |
Dihydrostreptomycin |
128-46-1 | 10mg |
$63.53 | 2023-01-05 | ||
Biosynth | AD29660-50 mg |
Dihydrostreptomycin |
128-46-1 | 50mg |
$176.60 | 2023-01-05 | ||
Biosynth | AD29660-250 mg |
Dihydrostreptomycin |
128-46-1 | 250MG |
$562.20 | 2023-01-05 |
N-(1R,2R,3S,4R,5R,6S)-3-carbamimidamido-4-{(2R,3R,4R,5S)-3-{(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yloxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yloxy}-2,5,6-trihydroxycyclohexylguanidine 関連文献
-
Masahiro Hashimoto,Sei Yonezawa,Song Furan,Chiori Nitta,Noriyuki Maeda,Koji Tomita,Ayano Yokouchi,Hiroyuki Koide,Tomohiro Asai Biomater. Sci. 2023 11 3269
-
Apratim Jash,Ali Ubeyitogullari,Syed S. H. Rizvi Green Chem. 2020 22 5345
-
Jin Zhang,Shu-Shen Liu,Xin-Qi Dong,Min Chen RSC Adv. 2015 5 107076
-
G. C. Ashton,M. C. Foster,M. Fatherley Analyst 1953 78 581
-
J. P. Ferguson,G. A. Baxter,J. D. G. McEvoy,S. Stead,E. Rawlings,M. Sharman Analyst 2002 127 951
-
Junping Wang,Huiying Zhang,Wei Sheng,Wei Liu,Lili Zheng,Xinzhe Zhang,Shuo Wang Anal. Methods 2013 5 4430
-
Dali Wei,Hui Meng,Kun Zeng,Zhe Huang Anal. Methods 2019 11 70
-
Yadira F. Ordó?ez,Jèssica González,Carmen Bedia,Josefina Casas,José Luis Abad,Antonio Delgado,Gemma Fabrias Mol. BioSyst. 2016 12 1166
-
9. Sphingolipidomic study of davidiin-treated HepG2 human hepatocellular carcinoma cells using UHPLC-MSLi-Min Xie,Lee-Fong Yau,Zhi-Hong Jiang,Li-Yan Zhang,Yun Xia,Jing-Rong Wang RSC Adv. 2017 7 55249
-
Hassan Abbasi,Karl-Erik Hellen?s Analyst 1998 123 2725
128-46-1 (N-(1R,2R,3S,4R,5R,6S)-3-carbamimidamido-4-{(2R,3R,4R,5S)-3-{(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yloxy}-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yloxy}-2,5,6-trihydroxycyclohexylguanidine) 関連製品
- 234432-88-3(PCB 54-13C12)
- 1187862-39-0(3-(3-methylbutyl)-1H-pyrazol-5-amine)
- 2248338-11-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-chloro-1,3-dioxaindane-5-carboxylate)
- 2228492-89-3(3-(2-bromo-5-methylphenyl)-2-hydroxy-2-methylpropanoic acid)
- 1072944-42-3(N-Isopropyl 4-bromo-3-methoxybenzamide)
- 1251286-46-0(2H-Indol-2-one, 1,3-dihydro-3-hydroxy-5-(1-methylethyl)-)
- 2580251-59-6(6-{(benzyloxy)carbonylamino}-3,3-dimethyl-5-oxohexanoic acid)
- 1260855-51-3(1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid)
- 5707-44-8(4-Ethylbiphenyl)
- 1779901-54-0(2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
